molecular formula C20H24N4O2 B10984750 (2-Phenylmorpholin-4-yl)[1-(pyrimidin-2-yl)piperidin-4-yl]methanone

(2-Phenylmorpholin-4-yl)[1-(pyrimidin-2-yl)piperidin-4-yl]methanone

Cat. No.: B10984750
M. Wt: 352.4 g/mol
InChI Key: CKYKHDHTFLXBSR-UHFFFAOYSA-N
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Description

(2-Phenylmorpholin-4-yl)[1-(pyrimidin-2-yl)piperidin-4-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a piperidine ring, and a pyrimidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylmorpholin-4-yl)[1-(pyrimidin-2-yl)piperidin-4-yl]methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Morpholine Ring: Starting with a phenyl-substituted amine, the morpholine ring is formed through a cyclization reaction with an appropriate diol under acidic conditions.

    Synthesis of the Piperidine Ring: The piperidine ring is synthesized from a pyrimidine-substituted amine through a similar cyclization process.

    Coupling Reaction: The final step involves coupling the morpholine and piperidine intermediates using a methanone linker. This step often requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylmorpholin-4-yl)[1-(pyrimidin-2-yl)piperidin-4-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, with reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or aromaticity.

    Substitution: Substituted derivatives with new functional groups attached to the aromatic rings.

Scientific Research Applications

(2-Phenylmorpholin-4-yl)[1-(pyrimidin-2-yl)piperidin-4-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Phenylmorpholin-4-yl)[1-(pyrimidin-2-yl)piperidin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Phenylmorpholin-4-yl)[1-(pyrimidin-2-yl)piperidin-4-yl]methanol: A similar compound with a hydroxyl group instead of a methanone linker.

    (2-Phenylmorpholin-4-yl)[1-(pyrimidin-2-yl)piperidin-4-yl]ethanone: A compound with an ethanone linker instead of a methanone linker.

Uniqueness

(2-Phenylmorpholin-4-yl)[1-(pyrimidin-2-yl)piperidin-4-yl]methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

(2-phenylmorpholin-4-yl)-(1-pyrimidin-2-ylpiperidin-4-yl)methanone

InChI

InChI=1S/C20H24N4O2/c25-19(17-7-11-23(12-8-17)20-21-9-4-10-22-20)24-13-14-26-18(15-24)16-5-2-1-3-6-16/h1-6,9-10,17-18H,7-8,11-15H2

InChI Key

CKYKHDHTFLXBSR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCOC(C2)C3=CC=CC=C3)C4=NC=CC=N4

Origin of Product

United States

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